(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone
Description
Properties
IUPAC Name |
(3-aminothieno[2,3-b]pyridin-2-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c15-11-10-7-4-8-16-14(10)18-13(11)12(17)9-5-2-1-3-6-9/h1-8H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDUSXVCJNPSFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins in the presence of triethylamine at room temperature. This reaction leads to the formation of 4-(2-pyridylthiomethyl)coumarins, which can be further transformed into the desired thieno[2,3-b]pyridine derivatives through intramolecular condensation and oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions employed .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets within cells. The compound can inhibit key enzymes or receptors, leading to the disruption of critical biological pathways. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Compound 1 : (3-Amino-4,5,6-trimethyl-thieno[2,3-b]pyridin-2-yl)(phenyl)methanone
- Structure : Methyl groups at positions 4, 5, and 6 enhance steric bulk and electron-donating capacity.
- Spectroscopy: Exhibits a bathochromic shift in absorption spectra compared to the parent compound due to increased electron density. Fluorescence quantum yield decreases in polar solvents (e.g., Φ = 0.12 in ethanol) .
- Solvent Sensitivity: Absorption maxima (λmax) vary from 360 nm (non-polar solvents) to 380 nm (polar aprotic solvents) .
Compound 2 : (3-Amino-5,6,7,8-tetrahydro-thieno[2,3-b]quinolin-2-yl)(phenyl)methanone
- Structure: Incorporates a tetrahydroquinoline ring, extending conjugation and rigidity.
- Spectroscopy: Shows redshifted absorption (λmax = 395 nm in DMSO) and enhanced fluorescence intensity (Φ = 0.28 in ethanol) due to extended π-system .
Trifluoromethyl Derivative : 6-(4-Allyloxyphenyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone
- Structure : Trifluoromethyl (electron-withdrawing) and allyloxyphenyl (electron-donating) groups create a polarized electronic environment.
- Physicochemical Properties : Increased lipophilicity (logP = 3.8) and molecular weight (484.49 g/mol) compared to the parent compound .
Physicochemical and Spectroscopic Properties
Key Observations :
Biological Activity
(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a thieno[2,3-b]pyridine core and has been studied for various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes:
- A thieno[2,3-b]pyridine ring.
- An amino group at the 3-position.
- A phenyl group attached to the carbonyl carbon.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition can lead to antiproliferative effects in cancer cells by disrupting nucleotide synthesis pathways .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 1.1 | Inhibition of microtubule assembly |
| L1210 | 2.8 | Induction of G2/M phase cell cycle arrest |
| CEM | 2.3 | Selective killing in cancer cells |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showing potent activity against these cell lines compared to controls .
Anti-inflammatory and Antimicrobial Properties
In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory and antimicrobial activities. Studies suggest that it may reduce inflammation by modulating cytokine production and exhibit antimicrobial effects against various bacterial strains.
Case Studies
- Study on Antiproliferative Activity : A study published in MDPI evaluated several derivatives of thieno[2,3-b]pyridine and reported that modifications at specific positions significantly influenced their antiproliferative activity. The most active derivatives showed IC50 values as low as 1.1 µM against HeLa cells, indicating strong potential for further development as anticancer agents .
- Mechanistic Insights : Another investigation focused on the mechanism of action revealed that compounds similar to this compound could induce apoptosis in cancer cells through caspase activation and mitochondrial dysfunction, emphasizing their role as potential therapeutic agents in oncology .
Q & A
Q. What are the established synthetic routes for (3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone and its derivatives?
The compound can be synthesized via one-pot reactions using halopyridinyl ketones, sodium sulfide, and electrophiles under mild conditions. For example, derivatives with bromophenyl or dimethoxyphenyl substituents were synthesized with yields of 55–95% using method A (reflux in ethanol) or method B (microwave-assisted synthesis). Reaction optimization includes adjusting solvent systems (e.g., ethanol, DMF) and temperature (e.g., 80–100°C for reflux) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Q. What preliminary biological activities have been reported for this compound?
Derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging from 8–64 µg/mL. Assays typically use broth microdilution methods and comparative analysis against standard drugs like ampicillin .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this compound?
- Substituent effects : Bromine at the 6-position (e.g., 4-bromophenyl) enhances antimicrobial potency, while methoxy groups (e.g., 3,4-dimethoxyphenyl) may improve solubility. Trifluoromethyl substitutions (e.g., 4-trifluoromethylphenyl) alter electronic properties, affecting binding to microbial targets .
- SAR strategies : Systematic variation of aryl groups at the 4- and 6-positions followed by bioactivity screening (e.g., MIC assays, enzyme inhibition) .
Q. What methodologies optimize reaction conditions for synthesizing thieno[2,3-b]pyridine derivatives?
- Multi-response nonlinear models : Used to optimize parameters like pH (6.0), temperature (29°C), and agitation speed (153 rpm) in asymmetric reductions. These models integrate inscribed experimental designs to maximize yield and enantioselectivity .
- Catalyst screening : Palladium acetate (0.1 equiv) enhances coupling efficiency in Pd-catalyzed amidation/cyclization reactions .
Q. What mechanistic insights exist for the compound’s biological interactions?
- Target engagement : Analogous compounds (e.g., AZ023) inhibit enzymes like acetylcholinesterase or bind to neurotransmitter receptors (e.g., σ receptors), suggesting potential neurological applications. Mechanistic studies use enzyme kinetics (e.g., IC₅₀ determination) and radioligand binding assays .
- Oxidative stress modulation : Thienopyridine derivatives may interfere with microbial redox pathways via thiol-disulfide exchange, validated through glutathione depletion assays .
Q. How can researchers resolve contradictions in bioactivity data across structural analogs?
- Comparative assays : Standardize testing protocols (e.g., identical bacterial strains, incubation times) to minimize variability.
- Computational docking : Predict binding affinities to targets (e.g., E. coli DNA gyrase) using software like AutoDock Vina, correlating results with experimental MIC values .
Q. What computational tools support the design of novel derivatives?
- Molecular dynamics simulations : Assess stability of ligand-protein complexes (e.g., with C. albicans CYP51).
- QSAR models : Relate substituent electronic parameters (e.g., Hammett constants) to bioactivity .
Q. How does the compound’s stability under varying conditions impact formulation studies?
Q. What strategies address chirality in derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
